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Compound of Interest

2-(3-Bromo-phenyl)-thiazole-4-
Compound Name:
carbaldehyde

Cat. No.: B112974

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for the
heterocyclic compound 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde. This molecule is of
significant interest in medicinal chemistry due to the prevalence of the thiazole scaffold in
numerous biologically active compounds. This document outlines its physicochemical
properties, provides detailed experimental protocols for its synthesis, and includes key spectral
data for its identification and characterization.

Physicochemical Properties

2-(3-bromo-phenyl)-thiazole-4-carbaldehyde is a pale white solid. It is a key intermediate in
the synthesis of various pharmaceutical and agrochemical agents, with the bromophenyl group
often enhancing biological activity. This compound and its derivatives have been explored for
their potential as anti-cancer and antimicrobial agents.
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Property Value

Molecular Formula C10HeBrNOS

Molecular Weight 268.13 g/mol
Appearance Pale white solid

Boiling Point 407.455 °C at 760 mmHg
Density 1.622 g/cm3

CAS Number 750624-69-2

PubChem CID 2120351

Synthesis and Experimental Protocols

The synthesis of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde can be achieved through a
two-step process involving the Hantzsch thiazole synthesis followed by a Vilsmeier-Haack
formylation.

Synthesis of 2-(3-bromophenyl)thiazole

The initial step involves the synthesis of the thiazole ring via the Hantzsch synthesis. This
reaction typically involves the condensation of an a-haloketone with a thioamide.

Protocol:

e To a solution of 3-bromothiobenzamide (1 equivalent) in a suitable solvent such as ethanol,
add 1,3-dichloroacetone (1 equivalent).

o Reflux the reaction mixture for 2-4 hours.

e Monitor the reaction progress using thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.

» Neutralize the mixture with a weak base, such as sodium bicarbonate solution.

» The product, 2-(3-bromophenyl)thiazole, will precipitate out of the solution.
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e Collect the solid by filtration, wash with water, and dry under vacuum.

e The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Reaction

3-Bromothiobenzamide

Intermediate

Cyclization & Dehydration M >_(3-bromophenylythiazole
1,3-Dichloroacetone 4

Click to download full resolution via product page

Hantzsch synthesis of the thiazole ring.

Formylation of 2-(3-bromophenyl)thiazole

The aldehyde group is introduced at the C4 position of the thiazole ring using the Vilsmeier-

Haack reaction.
Protocol:

 In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF) (3 equivalents) in

an anhydrous solvent like dichloromethane.

o Slowly add phosphorus oxychloride (POCIs) (1.2 equivalents) to the cooled DMF solution
while stirring, maintaining a low temperature (0-5 °C). This forms the Vilsmeier reagent.

 To this mixture, add a solution of 2-(3-bromophenyl)thiazole (1 equivalent) in the same

anhydrous solvent.
» Allow the reaction to warm to room temperature and stir for 12-24 hours.
e Monitor the reaction by TLC.

e Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and
water.
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o Neutralize the aqueous solution with a base, such as sodium hydroxide, until a precipitate
forms.

o Collect the solid product, 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde, by filtration.

e Wash the solid with water and dry it.

» Purify the crude product by column chromatography on silica gel using a mixture of hexane
and ethyl acetate as the eluent.

2-(3-bromophenyljthiazole Electrophilic attack

:( Iminium Salt Intermediate Hydrolysis 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Vilsmeier Reagent

I
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Vilsmeier-Haack formylation of the thiazole.

Spectral Characterization Data

The structural confirmation of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde is based on the
following spectral data. While specific experimental spectra for this exact compound are not
widely published, the data presented here are predicted and based on the analysis of closely
related analogues.

'H NMR Spectroscopy
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Chemical Shift (3)

Multiplicity Integration Assignment

Ppm

Aldehyde proton (-
~10.10 S 1H yeep (

CHO)

Thiazole proton (C5-
~8.30 s 1H

H)
~8.15 t 1H Phenyl proton (C2'-H)
~7.90 d 1H Phenyl proton (C6'-H)
~7.70 d 1H Phenyl proton (C4'-H)
~7.40 t 1H Phenyl proton (C5'-H)

13C NMR Spectroscopy

Chemical Shift (8) ppm

Assignment

~185.0 Aldehyde Carbonyl (CHO)
~168.0 Thiazole Carbon (C2)
~155.0 Thiazole Carbon (C4)
~135.0 Phenyl Carbon (C1")
~133.0 Phenyl Carbon (C6")
~131.0 Phenyl Carbon (C5")
~130.0 Thiazole Carbon (C5)
~128.0 Phenyl Carbon (C2"
~125.0 Phenyl Carbon (C4")
~123.0 Phenyl Carbon (C3")

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Assignment
~3100-3000 C-H stretching (aromatic)
~2850, ~2750 C-H stretching (aldehyde)
~1690 C=0 stretching (aldehyde)
~1600-1450 C=C stretching (aromatic and thiazole ring)
~1200-1000 C-H in-plane bending
~800-700 C-Br stretching
Mass Spectrometry (MS)
m/z Assignment

[M]* (Molecular ion peak, showing isotopic

267/269 pattern for Bromine)
239/241 M-col”

188 [M-Br]*

134 [C7HaNS]+

Potential Biological Activity and Signaling Pathway

Thiazole derivatives containing a bromophenyl moiety have demonstrated a range of biological
activities, including anticancer and antimicrobial effects. While the specific mechanism of action
for 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde is not yet fully elucidated, related
compounds have been shown to induce apoptosis in cancer cells. A plausible signaling
pathway could involve the inhibition of key kinases or the induction of cellular stress, leading to
the activation of the intrinsic apoptotic pathway.
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Hypothetical signaling pathway for apoptosis induction.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Characterization of 2-(3-
bromo-phenyl)-thiazole-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112974#characterization-data-for-2-3-bromo-phenyl-
thiazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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